![molecular formula C18H29N3O2 B2919452 2-[(4Ar,7aR)-2,2-dimethyl-3,4a,5,6,7,7a-hexahydrocyclopenta[b][1,4]oxazin-4-yl]-N-(1-cyanocyclohexyl)acetamide CAS No. 2305126-87-6](/img/structure/B2919452.png)
2-[(4Ar,7aR)-2,2-dimethyl-3,4a,5,6,7,7a-hexahydrocyclopenta[b][1,4]oxazin-4-yl]-N-(1-cyanocyclohexyl)acetamide
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Description
The compound appears to contain a cyclopenta[b][1,4]oxazin ring, which is a type of heterocyclic compound. Heterocycles are commonly found in a wide range of products including pharmaceuticals, dyes, rubber products, and many more .
Chemical Reactions Analysis
The compound contains several functional groups that could potentially undergo various chemical reactions. For example, the oxazin ring might be involved in reactions similar to those of other heterocycles .Scientific Research Applications
Synthesis and Structural Modification
- The synthesis of pyrimidinone and oxazinone derivatives, including methods that could potentially be applied to the synthesis of compounds structurally similar to the chemical , involves the use of citrazinic acid as a starting material. These derivatives have shown significant antimicrobial activities, suggesting a potential route for the development of new antimicrobial agents (Hossan et al., 2012).
- Another approach involves the use of 2-cyano-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide as a key intermediate for synthesizing a variety of heterocyclic compounds with antimicrobial properties (Bondock et al., 2008).
Biological Activities
- Compounds derived from similar synthetic routes exhibit promising antimicrobial activities, which are comparable to known drugs like streptomycin and fusidic acid. This highlights the potential of such compounds in developing new antimicrobial therapies (Hossan et al., 2012).
- The structural flexibility provided by these synthetic routes allows for the creation of derivatives with potential for varied biological activities, including antifungal and antibacterial properties. This versatility is crucial for addressing the evolving challenge of antimicrobial resistance (Bondock et al., 2008).
properties
IUPAC Name |
2-[(4aR,7aR)-2,2-dimethyl-3,4a,5,6,7,7a-hexahydrocyclopenta[b][1,4]oxazin-4-yl]-N-(1-cyanocyclohexyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H29N3O2/c1-17(2)13-21(14-7-6-8-15(14)23-17)11-16(22)20-18(12-19)9-4-3-5-10-18/h14-15H,3-11,13H2,1-2H3,(H,20,22)/t14-,15-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DQDUMZQZJDVENV-HUUCEWRRSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CN(C2CCCC2O1)CC(=O)NC3(CCCCC3)C#N)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(CN([C@@H]2CCC[C@H]2O1)CC(=O)NC3(CCCCC3)C#N)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H29N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(4aR,7aR)-2,2-dimethyl-octahydrocyclopenta[b][1,4]oxazin-4-yl]-N-(1-cyanocyclohexyl)acetamide |
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